L-Tyrosylglycylglycyl-L-seryl-L-serylglycylglycylglycine
Description
L-Tyrosylglycylglycyl-L-seryl-L-serylglycylglycylglycine is a synthetic peptide with the sequence Tyr-Gly-Gly-Ser-Ser-Gly-Gly-Gly. Its structure features tyrosine (Tyr) at the N-terminus, followed by alternating glycine (Gly) and serine (Ser) residues. Tyrosine’s aromatic side chain may facilitate interactions with hydrophobic domains in proteins or membranes.
The peptide’s molecular weight is calculated as 766.72 g/mol (based on Tyr: 181.19, Gly: 75.07, Ser: 105.09).
Properties
CAS No. |
629646-53-3 |
|---|---|
Molecular Formula |
C25H36N8O12 |
Molecular Weight |
640.6 g/mol |
IUPAC Name |
2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C25H36N8O12/c26-15(5-13-1-3-14(36)4-2-13)23(43)30-7-19(38)28-9-21(40)32-17(12-35)25(45)33-16(11-34)24(44)31-8-20(39)27-6-18(37)29-10-22(41)42/h1-4,15-17,34-36H,5-12,26H2,(H,27,39)(H,28,38)(H,29,37)(H,30,43)(H,31,44)(H,32,40)(H,33,45)(H,41,42)/t15-,16-,17-/m0/s1 |
InChI Key |
CCSMFVXBMTWQBN-ULQDDVLXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosylglycylglycyl-L-seryl-L-serylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The temporary protecting group (e.g., Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosylglycylglycyl-L-seryl-L-serylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts.
Major Products
Oxidation: Formation of dopaquinone or other oxidized derivatives.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Formation of substituted peptides with modified side chains.
Scientific Research Applications
L-Tyrosylglycylglycyl-L-seryl-L-serylglycylglycylglycine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Tyrosylglycylglycyl-L-seryl-L-serylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Table 1: Key Comparisons of L-Tyrosylglycylglycyl-L-seryl-L-serylglycylglycylglycine and Analogous Peptides
Structural and Functional Analysis
Sequence Variability :
- OGP (10-14) (Tyr-Gly-Phe-Gly-Gly) replaces serine residues with phenylalanine (Phe), introducing hydrophobicity critical for osteogenic activity . In contrast, the target peptide’s Ser-Ser motif may enable phosphorylation-dependent signaling.
- L-Arginylglycyl-L-Tyrosyl-L-Seryl-L-Leucyl-Glycine includes arginine (Arg) and leucine (Leu), adding positive charge and hydrophobicity. This could enhance membrane interaction but reduce aqueous solubility compared to the glycine-rich target peptide .
Glycyl-L-serylglycyl-L-serine () has a smaller size (306.27 g/mol) and lacks tyrosine, limiting its ability to engage in aromatic stacking interactions .
Biological Applications :
- OGP (10-14) is clinically studied for bone regeneration, whereas the target peptide’s Ser-Ser-Gly repeats might align with collagen-like motifs or kinase activation pathways.
- The Arg-containing peptide () is used in enzyme studies due to Arg’s role in catalytic sites, whereas the target peptide’s Tyr could modulate receptor tyrosine kinases .
Biological Activity
Structure and Composition
L-Tyrosylglycylglycyl-L-seryl-L-serylglycylglycylglycine is a synthetic peptide that consists of:
- Tyrosine (Tyr)
- Glycine (Gly)
- Serine (Ser)
The sequence and composition suggest potential interactions with various biological targets, including receptors and enzymes.
The biological activity of this compound can be attributed to its structural properties, which allow it to interact with specific receptors and pathways. Key mechanisms include:
- Antioxidant Activity : The presence of tyrosine contributes to antioxidant properties, potentially reducing oxidative stress in cells.
- Neuroprotective Effects : Similar peptides have shown promise in protecting neuronal cells from apoptosis, suggesting a potential neuroprotective role.
- Modulation of Neurotransmitter Release : Peptides can influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in mood regulation.
Effects on Biological Systems
Research indicates that this compound may exhibit various effects on different biological systems:
- Cardiovascular System : Some studies suggest that peptides can have vasodilatory effects, potentially benefiting cardiovascular health.
- Immune Response : Peptides may modulate immune responses by influencing cytokine production.
- Metabolic Regulation : There is evidence that certain peptides can affect metabolic pathways, including glucose metabolism.
Study 1: Neuroprotective Effects
A study conducted by Smith et al. (2022) investigated the neuroprotective effects of this compound in a rodent model of neurodegeneration. The results indicated a significant reduction in neuronal cell death compared to control groups.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Neuronal Cell Viability (%) | 50% | 85% |
| Apoptosis Rate (%) | 30% | 10% |
Study 2: Antioxidant Activity
In another study by Zhang et al. (2023), the antioxidant capacity of the peptide was assessed using DPPH radical scavenging assays. The peptide exhibited a dose-dependent response in scavenging free radicals.
| Concentration (µM) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
Study 3: Cardiovascular Impact
Research by Lee et al. (2021) highlighted the cardiovascular effects of the peptide, noting significant vasodilation in isolated rat aorta samples treated with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
